Cas no 851181-09-4 (1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-)

1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a hydroxymethyl group at the 5-position and a 4-(trifluoromethyl)phenyl moiety at the 3-position. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the oxadiazole ring offers versatility as a scaffold for further functionalization. Its well-defined synthetic pathway allows for high purity and reproducibility, supporting its use in drug discovery and material science applications. The compound is particularly relevant in the development of enzyme inhibitors and bioactive intermediates.
1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- structure
851181-09-4 structure
Product name:1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-
CAS No:851181-09-4
MF:C10H7F3N2O2
MW:244.169992685318
CID:4230639
PubChem ID:69804593

1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-
    • [3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol
    • SCHEMBL6504714
    • (3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol
    • 851181-09-4
    • UYIINPSUZOUCTO-UHFFFAOYSA-N
    • Inchi: InChI=1S/C10H7F3N2O2/c11-10(12,13)7-3-1-6(2-4-7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
    • InChI Key: UYIINPSUZOUCTO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 244.04596196Da
  • Monoisotopic Mass: 244.04596196Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų
  • XLogP3: 2

1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D655575-1g
(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol
851181-09-4 95%
1g
$565 2025-02-25
eNovation Chemicals LLC
D655575-1g
(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol
851181-09-4 95%
1g
$565 2025-02-28

Additional information on 1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-

Comprehensive Overview of 1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- (CAS No. 851181-09-4)

The compound 1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- (CAS No. 851181-09-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This oxadiazole derivative is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, substituted with a trifluoromethylphenyl group and a hydroxymethyl moiety. Its molecular formula is C10H7F3N2O2, and it exhibits a molecular weight of 244.17 g/mol.

In recent years, the 1,2,4-oxadiazole scaffold has become a hotspot in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. Researchers are increasingly exploring its role in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition, aligning with the growing demand for precision therapeutics.

From a synthetic perspective, 1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- can be prepared via cyclization reactions involving amidoximes and carboxylic acid derivatives. Its hydroxymethyl functionality offers versatility for further derivatization, enabling the creation of prodrugs or conjugates for targeted delivery systems. This adaptability has sparked interest in click chemistry and bioconjugation applications, where the compound serves as a linker or pharmacophore in biopharmaceuticals.

Environmental and sustainability considerations are also driving innovation around this compound. The trifluoromethyl group, while beneficial for bioactivity, has prompted studies on its green synthesis and biodegradability. Advances in catalytic fluorination and flow chemistry are being leveraged to reduce waste and improve the efficiency of its production, addressing the pharmaceutical industry's push toward green chemistry principles.

In agrochemical applications, derivatives of 1,2,4-Oxadiazole-5-methanol have shown promise as pesticide intermediates due to their ability to disrupt pest-specific metabolic pathways. The 3-[4-(trifluoromethyl)phenyl] substitution enhances binding affinity to target proteins in insects, offering a potential alternative to conventional pesticides amid rising concerns about resistance management and environmental impact.

Analytical characterization of this compound typically involves high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques ensure purity and structural integrity, critical for regulatory compliance in pharmaceutical development. Recent publications highlight its spectroscopic fingerprints and computational modeling data, aiding in virtual screening pipelines for drug discovery.

Market trends indicate a rising demand for 1,2,4-oxadiazole-based compounds, with CAS No. 851181-09-4 positioned as a key intermediate. Patent filings reveal its incorporation into anticancer and antiviral candidates, reflecting broader industry shifts toward personalized medicine. Collaborations between academia and biotech firms are accelerating its translation into clinical candidates, particularly in orphan drug development.

In conclusion, 1,2,4-Oxadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]- represents a multifaceted compound with expanding relevance across life sciences. Its structural tunability, combined with evolving synthetic and analytical technologies, underscores its potential to address unmet medical and agricultural challenges. Future research will likely focus on optimizing its ADME (Absorption, Distribution, Metabolism, Excretion) properties and scaling sustainable production methods.

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